5-(4-Bromophenyl)-2-(2-fluorophenyl)-3-phenyl-3,4-dihydropyrazole
Description
5-(4-Bromophenyl)-2-(2-fluorophenyl)-3-phenyl-3,4-dihydropyrazole is a complex organic compound that belongs to the class of dihydropyrazoles. This compound is characterized by the presence of bromine, fluorine, and phenyl groups attached to a dihydropyrazole core. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Properties
IUPAC Name |
5-(4-bromophenyl)-2-(2-fluorophenyl)-3-phenyl-3,4-dihydropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrFN2/c22-17-12-10-15(11-13-17)19-14-21(16-6-2-1-3-7-16)25(24-19)20-9-5-4-8-18(20)23/h1-13,21H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PALCINUTVJGVDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C3=CC=CC=C3F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-2-(2-fluorophenyl)-3-phenyl-3,4-dihydropyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)-2-(2-fluorophenyl)-3-phenyl-3,4-dihydropyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated pyrazoline derivatives.
Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Pyrazole derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted dihydropyrazoles depending on the nucleophile used.
Scientific Research Applications
5-(4-Bromophenyl)-2-(2-fluorophenyl)-3-phenyl-3,4-dihydropyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)-2-(2-fluorophenyl)-3-phenyl-3,4-dihydropyrazole is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-2-(2-fluorophenyl)-3-phenyl-3,4-dihydropyrazole
- 5-(4-Methylphenyl)-2-(2-fluorophenyl)-3-phenyl-3,4-dihydropyrazole
- 5-(4-Nitrophenyl)-2-(2-fluorophenyl)-3-phenyl-3,4-dihydropyrazole
Uniqueness
5-(4-Bromophenyl)-2-(2-fluorophenyl)-3-phenyl-3,4-dihydropyrazole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The combination of bromine and fluorine atoms in the structure may enhance its potential as a bioactive compound compared to similar compounds with different substituents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
